4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
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Overview
Description
4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione typically involves the following steps:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 2-bromoacetyl derivatives under acidic or basic conditions.
Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and can improve the efficiency and safety of the bromination and methylation steps.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity, particularly in the cyclization and bromination steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolo[1,2-c]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as building blocks in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as ligands in catalytic reactions due to the presence of nitrogen atoms.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibitors: Potential inhibitors of enzymes like kinases, which are crucial in many biological pathways.
Medicine
Anticancer Agents: Research indicates potential anticancer properties, possibly through inhibition of specific cellular pathways.
Anti-inflammatory Agents: May reduce inflammation by interacting with specific molecular targets.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione involves its interaction with various molecular targets, such as:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant for kinases involved in cell signaling pathways.
DNA Intercalation: The planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione: Lacks the dihydro component, which may affect its reactivity and biological activity.
2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.
4-Bromo-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups, along with the dihydro component, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7(12)6(9)5-3-2-4-11(5)8(10)13/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJBFTWRJVSSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2CCCN2C1=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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